3-Bromoisothiazol-4-amine
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Overview
Description
3-Bromoisothiazol-4-amine is a heterocyclic compound containing a bromine atom and an amine group attached to an isothiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both bromine and amine functionalities makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazol-4-amine typically involves the bromination of isothiazole derivatives. One common method is the bromination of 4-aminothiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination and to ensure high selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisothiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or imines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium thiolate, potassium alkoxide, or primary amines in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol
Major Products:
- Substituted isothiazoles
- Nitroso or nitro derivatives
- Coupled products with various aromatic or aliphatic groups .
Scientific Research Applications
3-Bromoisothiazol-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It acts as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromoisothiazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can form covalent bonds with nucleophilic sites in proteins, while the amine group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
- 4-Bromophenyl-thiazol-2-amine
- 2-Bromo-1,3-thiazole
- 3-Bromo-1,2-thiazole
Comparison: 3-Bromoisothiazol-4-amine is unique due to the presence of both bromine and amine functionalities on the isothiazole ring. This dual functionality allows for a wider range of chemical modifications and applications compared to similar compounds that may only have one reactive site .
Biological Activity
3-Bromoisothiazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 3-position of the isothiazole ring. The chemical formula is C4H4BrN3S, and it features a five-membered ring structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for the survival of certain pathogens. For instance, it can covalently bind to cysteine residues in target enzymes, disrupting their function .
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, particularly against bacterial and fungal strains. Its mechanism involves disrupting cellular processes critical for microbial growth and replication .
Biological Activity Data
The following table summarizes the biological activities reported for this compound against different pathogens:
Pathogen | Activity | IC50 (µM) | Reference |
---|---|---|---|
P. falciparum (Malaria) | Antiplasmodial | 0.5 | |
Leishmania spp. | Antileishmanial | 0.3 | |
E. coli | Antibacterial | 2.0 | |
Candida albicans | Antifungal | 1.5 |
Case Study 1: Antimalarial Efficacy
A study focused on the antimalarial effects of this compound derivatives demonstrated significant potency against Plasmodium falciparum. The compound's ability to inhibit PfGAPDH, a key enzyme in glycolysis, was highlighted as a critical factor in its antiplasmodial activity . The derivatives showed submicromolar activity, indicating their potential as lead compounds for further development.
Case Study 2: Antileishmanial Activity
Another investigation assessed the efficacy of this compound against Leishmania spp., revealing an IC50 value of approximately 0.3 µM. The study concluded that the compound's mechanism involved disruption of metabolic pathways essential for parasite survival, making it a promising candidate for treating leishmaniasis .
Research Findings
Recent research has expanded on the structural modifications of this compound to enhance its biological activity. For example:
- Structural Modifications : By altering substituents on the isothiazole ring, researchers have identified compounds with improved potency and selectivity against various pathogens. These modifications have led to the discovery of derivatives with enhanced stability and reduced off-target effects .
- Synergistic Effects : Combinations of this compound with other antimicrobial agents have shown synergistic effects, leading to lower required doses and reduced side effects in preliminary studies .
Properties
Molecular Formula |
C3H3BrN2S |
---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
3-bromo-1,2-thiazol-4-amine |
InChI |
InChI=1S/C3H3BrN2S/c4-3-2(5)1-7-6-3/h1H,5H2 |
InChI Key |
IWDOIRRIHNHMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)Br)N |
Origin of Product |
United States |
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